

# Technical Support Center: Graphite Anodes in Potassium-Ion Batteries

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## Compound of Interest

Compound Name: POTASSIUM GRAPHITE

Cat. No.: B1172867

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with graphite anodes for potassium-ion batteries (KIBs). The following sections address common issues related to the effect of graphite particle size on potassium intercalation.

## Frequently Asked Questions (FAQs)

Q1: How does graphite particle size generally affect the performance of a potassium-ion battery?

A1: Graphite particle size is a critical parameter that influences several key performance metrics of a KIB. Generally, smaller graphite particles offer a larger surface area, which can facilitate easier access for potassium ions to intercalate and de-intercalate. This can lead to improved rate performance. However, a larger surface area can also lead to increased side reactions with the electrolyte, forming a thicker solid electrolyte interphase (SEI), which may result in lower initial coulombic efficiency (ICE) and capacity fading over cycling. Conversely, larger particles may offer better cycling stability and higher coulombic efficiency due to a smaller surface area exposed to the electrolyte, but they might suffer from slower kinetics.<sup>[1]</sup> Materials with an intermediate particle size, low specific surface area, and few defects often exhibit the best overall performance.<sup>[2]</sup>

Q2: What is the staging mechanism of potassium intercalation into graphite?

A2: The intercalation of potassium ions into graphite follows a well-defined staging mechanism, where layers of potassium ions are inserted between graphene sheets. This process involves the sequential formation of different potassium-graphite intercalation compounds (K-GICs). A commonly observed sequence is the transition from graphite to stage 4 (KC48), then to stage 3 (KC36), followed by stage 2 (KC24), and finally to stage 1 (KC8).<sup>[2]</sup><sup>[3]</sup> The exact staging sequence can be influenced by factors such as the electrolyte composition and the cycling conditions.<sup>[3]</sup>

Q3: What is the expected reversible capacity of a graphite anode in a KIB?

A3: The theoretical reversible capacity of a graphite anode in a KIB, corresponding to the formation of the KC8 compound, is approximately 279 mAh g<sup>-1</sup>.<sup>[3]</sup> Practically, achieving this capacity can be challenging. However, electrodes formulated with suitable binders like Na-carboxymethyl cellulose/styrene-butadiene rubber (CMC/SBR) have been shown to deliver reversible capacities as high as 273 mAh g<sup>-1</sup>.<sup>[2]</sup>

Q4: How does the volume expansion of graphite during potassium intercalation compare to lithium intercalation?

A4: Graphite experiences a significantly larger volume expansion during potassium intercalation compared to lithium intercalation. The formation of KC8 leads to a linear expansion of about 58% in the c-axis direction of the graphite lattice.<sup>[4]</sup> This large volume change can lead to mechanical stress, particle cracking, and loss of electrical contact, which are significant challenges for the cycling stability of graphite anodes in KIBs.<sup>[5]</sup>

## Troubleshooting Guide

### Issue 1: Low Initial Coulombic Efficiency (ICE)

- Possible Cause: Excessive formation of the solid electrolyte interphase (SEI) layer on the graphite surface, especially with smaller particles that have a higher surface area.<sup>[1]</sup>
- Troubleshooting Steps:
  - Optimize Particle Size: If using very fine graphite powder, consider switching to graphite with a larger particle size or a blend of different sizes to reduce the overall surface area.

- Electrolyte Additives: Introduce film-forming additives to the electrolyte to help create a more stable and compact SEI layer.
- Binder Selection: The choice of binder can significantly impact the ICE. Binders like CMC/SBR have been shown to improve ICE compared to PVDF.[2]
- Formation Cycles: Employ a specific protocol for the initial formation cycles (e.g., a slow C-rate for the first few cycles) to allow for the formation of a stable SEI.

## Issue 2: Rapid Capacity Fading during Cycling

- Possible Cause:
  - Large volume expansion of graphite upon potassium intercalation leading to particle pulverization and loss of electrical contact.[5]
  - Continuous growth or instability of the SEI layer, consuming potassium ions and electrolyte.[6]
  - Exfoliation of graphite layers due to co-intercalation of solvent molecules with potassium ions, particularly in certain ether-based electrolytes.[7]
- Troubleshooting Steps:
  - Binder Optimization: Utilize a binder with strong adhesion and good mechanical properties, such as CMC/SBR, to better accommodate the volume changes.[2]
  - Electrolyte Engineering: Use a more stable electrolyte or concentrated electrolytes that can form a robust and protective SEI layer.[6] Some studies suggest that weakly solvating ether electrolytes can suppress solvent co-intercalation.[7]
  - Electrode Engineering: Optimize the electrode density. A very dense electrode might not have enough void space to accommodate the volume expansion.
  - Particle Morphology: Consider using graphite with a more spherical morphology, which can better withstand the stresses of volume expansion compared to flaky graphite.

## Issue 3: Poor Rate Capability

- Possible Cause: Sluggish kinetics of potassium ion diffusion into the graphite particles, which is more pronounced with larger particles.[\[1\]](#)
- Troubleshooting Steps:
  - Reduce Particle Size: Employ graphite with a smaller particle size to shorten the diffusion path for potassium ions.
  - Increase Electrode Porosity: A more porous electrode structure can improve electrolyte penetration and facilitate faster ion transport to the active material surface.
  - Conductive Additives: Ensure good dispersion and an adequate amount of conductive additives (e.g., carbon black) in the electrode to improve electronic conductivity.
  - Electrolyte Conductivity: Use an electrolyte with high ionic conductivity.

## Quantitative Data Summary

Table 1: Effect of Graphite Particle Size on Electrochemical Performance in KIBs

Graphite Particle Size (D50)	Reversible Capacity (mAh g <sup>-1</sup> )	Initial Coulombic Efficiency (ICE) (%)	Rate Capability	Reference
6 μm	Lower than intermediate size	Lower than intermediate size	Potentially better than larger particles	<a href="#">[2]</a>
Intermediate (e.g., ~10-20 μm)	~273	~84%	Good balance	<a href="#">[2]</a>
50 μm	Lower than intermediate size	Higher than smaller particles	Poorer than smaller particles	<a href="#">[2]</a>

Note: The exact values can vary depending on the specific experimental conditions such as the binder, electrolyte, and cycling protocol.

## Experimental Protocols

### Graphite Anode Slurry Preparation (Water-based)

This protocol is a general guideline and may require optimization for specific graphite materials and experimental goals.

#### Materials:

- Graphite powder (active material)
- Super P carbon (conductive additive)
- Carboxymethyl cellulose (CMC) (binder)
- Styrene-butadiene rubber (SBR) (co-binder)
- Deionized (DI) water (solvent)

#### Equipment:

- Planetary ball mill or mortar and pestle
- Magnetic stirrer with heating plate
- Beaker
- Viscometer

#### Procedure:

- Dry Mixing: In a mortar or a ball mill jar, thoroughly mix the graphite powder and Super P carbon in the desired weight ratio (e.g., 90:5).
- Binder Solution Preparation:
  - Slowly dissolve CMC in DI water (e.g., 2 wt%) while stirring on a hotplate at a moderate temperature (e.g., 60-80°C) until a clear, viscous solution is formed. Let it cool down to room temperature.

- Slurry Mixing:
  - Gradually add the dry-mixed graphite and Super P powder into the CMC solution while stirring continuously.
  - After obtaining a homogeneous mixture, add the SBR emulsion (e.g., 5 wt% of the total solid mass) and continue stirring for several hours to ensure a uniform slurry.
  - The final solid content of the slurry should be adjusted with DI water to achieve a suitable viscosity for coating (typically 40-50 wt%).
- Viscosity Check: Measure the viscosity of the slurry to ensure it is within the optimal range for the coating method to be used.

## Coin Cell Assembly (CR2032)

Materials:

- Graphite anode on a current collector (e.g., copper foil)
- Potassium metal foil (counter and reference electrode)
- Separator (e.g., glass fiber)
- Electrolyte (e.g., 0.8 M KPF6 in EC:DEC 1:1 v/v)
- CR2032 coin cell components (case, gasket, spacer disk, spring)

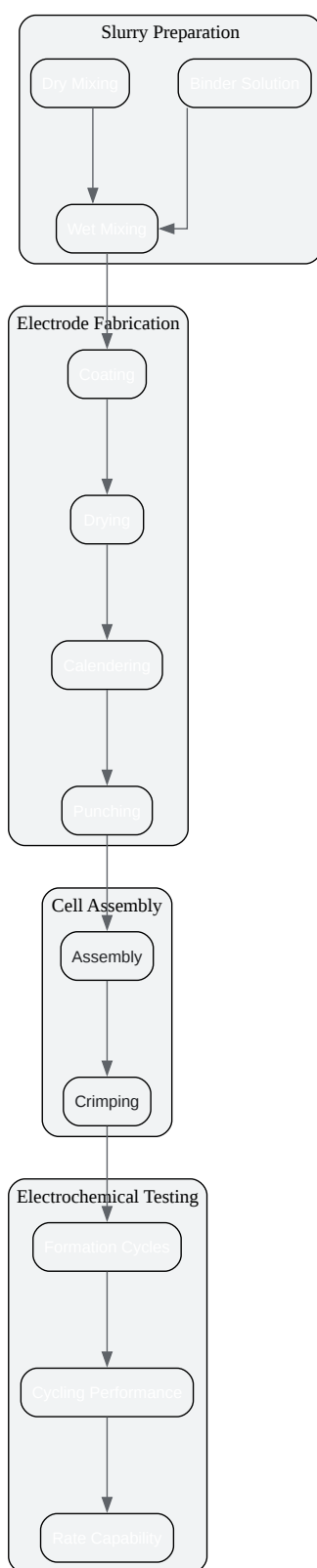
Equipment:

- Argon-filled glovebox ( $\text{H}_2\text{O}$  and  $\text{O}_2$  levels < 0.5 ppm)
- Coin cell crimper
- Tweezers (non-magnetic, insulated)
- Pipette

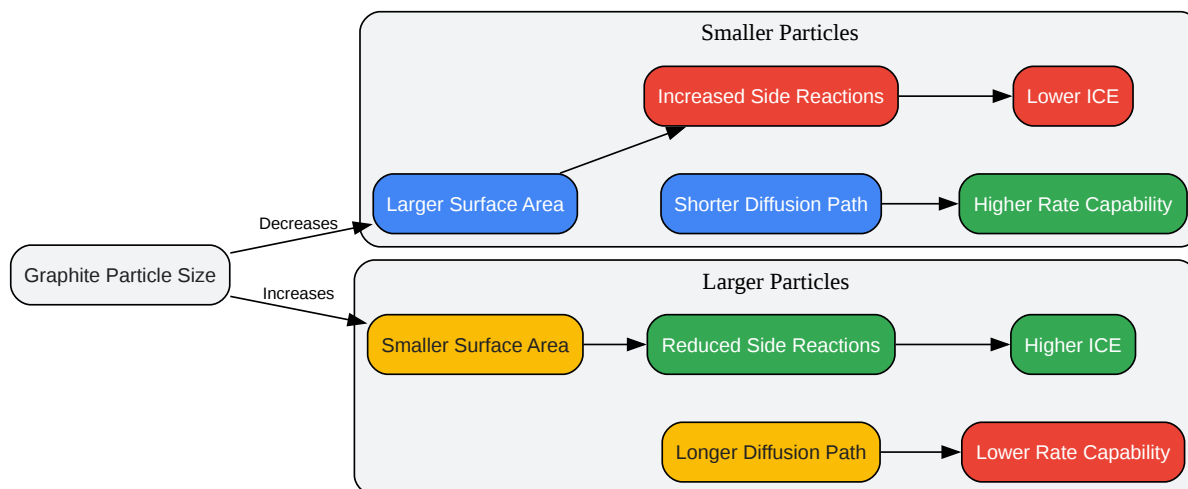
Procedure (inside the glovebox):

- Preparation: Cut the graphite anode and potassium metal into circular disks of the appropriate diameter (e.g., anode: 14 mm, potassium: 15 mm). Cut the separator into a larger disk (e.g., 19 mm).
- Assembly:
  - Place the anode case (negative cap) on a clean surface.
  - Place the graphite anode disk in the center of the case, with the coated side facing up.
  - Carefully place the separator on top of the anode.
  - Add a few drops of electrolyte onto the separator, ensuring it is fully wetted.
  - Place the potassium metal disk on top of the wet separator.
  - Place the spacer disk and then the spring on top of the potassium metal.
  - Carefully place the cathode case (positive cap) with the gasket on top of the assembly.
- Crimping: Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
- Cleaning and Resting: Clean the exterior of the sealed coin cell and let it rest for several hours before electrochemical testing to ensure proper electrolyte wetting of the electrode.

## Visualizations







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